molecular formula C15H14FN5O2S B2658178 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1903777-09-2

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2658178
CAS RN: 1903777-09-2
M. Wt: 347.37
InChI Key: OJYJTQIEVFKIQX-UHFFFAOYSA-N
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Description

“N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a triazine ring attached to a thiazole ring via an ethyl linker. The triazine ring is substituted with a fluoro group and an oxo group .


Chemical Reactions Analysis

Triazines and thiazoles are both heterocyclic compounds that can participate in a variety of chemical reactions. Triazines, for example, can undergo reactions with nucleophiles at the carbon atoms of the ring . Thiazoles can act as ligands in coordination chemistry and can also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a fluoro group could affect the compound’s reactivity and the polarity of the molecule .

Scientific Research Applications

Synthesis and Characterization

The microwave-assisted synthesis of hybrid molecules, including derivatives with similar structural motifs, has been investigated for their antimicrobial, antilipase, and antiurease activities. Compounds were obtained by several steps, starting from basic chemical structures and undergoing reactions like the Mannich reaction to produce cephalosporanic and penicillanic acid derivatives. These compounds exhibited varying degrees of biological activity, indicating their potential for further pharmaceutical development and chemical study (Başoğlu et al., 2013).

Biological Activities

The synthesis of novel compounds with potential antimicrobial activity showcases the research direction toward creating new therapeutic agents. For instance, novel N-aryl-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their antibacterial activity against various bacterial species. Some compounds demonstrated significant antimicrobial potential, highlighting the importance of structural variation in developing new antimicrobials (Babu et al., 2015).

Optical Properties and Applications

Investigations into the optical properties of molecules, like two-photon-absorbing octupolar molecules with s-triazine cores, reveal applications in materials science and photophysics. These studies involve the synthesis of complex molecules and the examination of their linear and nonlinear optical properties, demonstrating their potential for use in photonic devices and as materials for optical data storage (Xu et al., 2007).

Antiviral and Antitumor Activities

The exploration of compounds for antiviral and antitumor activities continues to be a significant area of research. For example, certain carboxamide derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, offering a pathway to novel cancer treatments. The synthesis and structural analysis of these compounds provide a foundation for understanding their mechanism of action and potential therapeutic applications (Liu et al., 2016).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-8-13(24-9(2)18-8)14(22)17-5-6-21-15(23)11-7-10(16)3-4-12(11)19-20-21/h3-4,7H,5-6H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYJTQIEVFKIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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